2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide
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Overview
Description
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide is a complex organic compound that features a thiazole ring, a cyclopentylcarbamoyl group, and a methoxy-methylphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and boron reagents. The reaction conditions would be optimized for yield and purity, with careful control of temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylcarbamoyl and methoxy-methylphenyl groups differentiate it from other thiazole derivatives, potentially leading to unique interactions and effects .
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12-7-8-15(16(9-12)26-2)22-17(24)10-14-11-27-19(21-14)23-18(25)20-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBVIXRJIZHZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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